
lithium hexacyanoferrate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hexacyanoferrate(II) is a coordination compound with the formula Li4[Fe(CN)6] It belongs to the family of hexacyanoferrates, which are known for their unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium hexacyanoferrate(II) can be synthesized through the reaction of lithium salts with potassium hexacyanoferrate(II). One common method involves the mixing of lithium chloride (LiCl) with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in an aqueous solution. The reaction proceeds as follows:
4LiCl+K4[Fe(CN)6]→Li4[Fe(CN)6]+4KCl
The reaction is typically carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods
Industrial production of lithium hexacyanoferrate(II) often involves similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. Hydrothermal synthesis is another method employed for the production of metal hexacyanoferrates, including lithium hexacyanoferrate(II). This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities .
Análisis De Reacciones Químicas
Types of Reactions
Lithium hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydrogen peroxide (H2O2), which converts the Fe(II) center to Fe(III):
2[Fe(CN)6]4−+H2O2+2H+→2[Fe(CN)6]3−+2H2O
Common Reagents and Conditions
Common reagents used in the reactions of lithium hexacyanoferrate(II) include hydrogen peroxide for oxidation and various acids for protonation. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from the oxidation of lithium hexacyanoferrate(II) include lithium hexacyanoferrate(III) and water. The compound can also form complexes with other metal ions through substitution reactions, leading to the formation of mixed-metal hexacyanoferrates .
Aplicaciones Científicas De Investigación
Lithium hexacyanoferrate(II) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its open-channel structure that facilitates fast ion transport and framework stability.
Environmental Remediation: The compound is employed for the removal of heavy metal ions, such as cesium and rubidium, from nuclear waste solutions.
Catalysis: It serves as a catalyst in various redox reactions, including the oxidation of organic compounds.
Mecanismo De Acción
The mechanism of action of lithium hexacyanoferrate(II) in redox reactions involves the transfer of electrons between the Fe(II) center and the oxidizing or reducing agents. In the case of oxidation by hydrogen peroxide, the reaction proceeds through the formation of free radical intermediates, which facilitate the conversion of Fe(II) to Fe(III) . The compound’s open-channel structure allows for efficient ion transport, making it suitable for applications in energy storage and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains potassium ions instead of lithium.
Sodium hexacyanoferrate(II): Contains sodium ions and is used in similar applications, such as ion exchange and catalysis.
Prussian Blue (Iron(III) hexacyanoferrate(II)): A well-known pigment with similar structural properties but different applications, including medical use as an antidote for certain types of heavy metal poisoning.
Uniqueness
Lithium hexacyanoferrate(II) is unique due to its specific ion-exchange properties and its suitability as a cathode material in sodium-ion batteries. Its ability to form stable complexes with various metal ions and its high stability under different environmental conditions make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6FeLi4N6 |
|---|---|
Peso molecular |
239.8 g/mol |
Nombre IUPAC |
tetralithium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Li/c6*1-2;;;;;/q6*-1;+2;4*+1 |
Clave InChI |
MWCFXRVLEYZWBD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


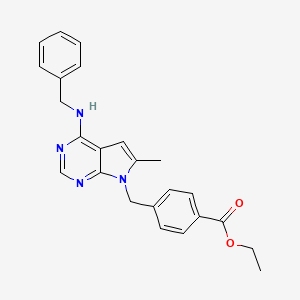
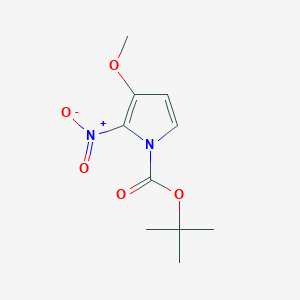
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
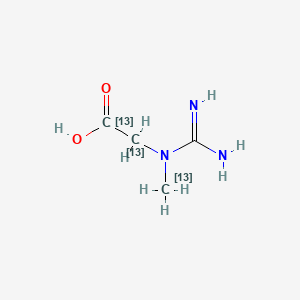
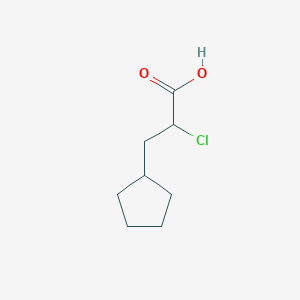
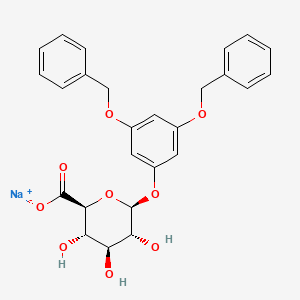
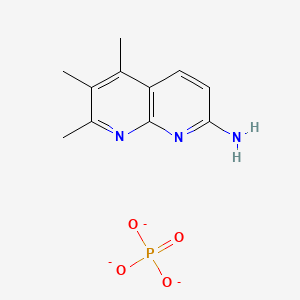
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
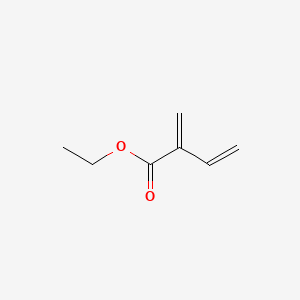
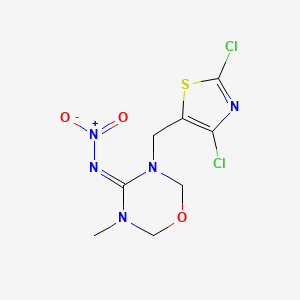
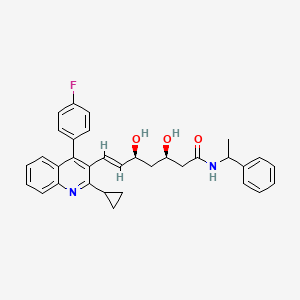
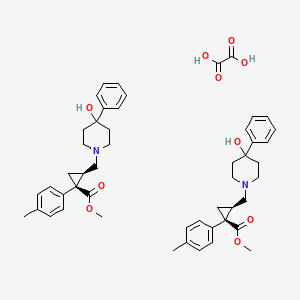
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
